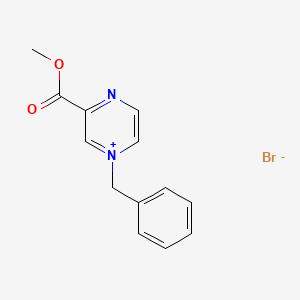
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyridine ring through a dimethoxyphosphinyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the pyridine derivative. The key steps include:
Formation of the Benzoate Ester: This can be achieved by reacting 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.
Preparation of the Pyridine Derivative: The pyridine ring is functionalized with a dimethoxyphosphinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxyphosphinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzoate ester and pyridine ring contribute to the overall stability and reactivity of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: A local anesthetic with a similar benzoate structure but lacks the pyridine and dimethoxyphosphinyl groups.
Procaine: Another local anesthetic with a benzoate ester, but with different substituents on the aromatic ring.
Tetracaine: A more potent local anesthetic with a similar core structure but additional functional groups.
Uniqueness
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is unique due to the presence of the dimethoxyphosphinyl group and the pyridine ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
160092-81-9 |
|---|---|
Molekularformel |
C17H21N2O5P |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
ethyl 4-[[dimethoxyphosphoryl(pyridin-3-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C17H21N2O5P/c1-4-24-17(20)13-7-9-15(10-8-13)19-16(25(21,22-2)23-3)14-6-5-11-18-12-14/h5-12,16,19H,4H2,1-3H3 |
InChI-Schlüssel |
SHBGHDUYLDBASB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)

![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)





